N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a phenyl ring, and a pyridin ring . These structural features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a benzo[d]thiazol ring which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also contains a phenyl ring and a pyridin ring, both of which are aromatic and could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol, phenyl, and pyridin rings. These structures can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Scientific Research Applications
Synthesis and Biological Activity
Compounds related to "N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide" have been synthesized and evaluated for various biological activities. For instance, Abouzied et al. (2022) reported on the synthesis, molecular docking study, and cytotoxicity evaluation of novel 1,3,4-thiadiazole as well as 1,3-thiazole derivatives bearing a pyridine moiety, showcasing their remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines (Abouzied et al., 2022). Similarly, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating them for their antimicrobial activity against a broad spectrum of bacteria and fungi, highlighting the versatility of such compounds in addressing diverse microbial threats (Patel, Kumari, & Patel, 2012).
Antimicrobial and Antitumor Activities
Several studies have focused on modifying the core structure of these compounds to enhance their antimicrobial and antitumor properties. For example, Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, aiming to evaluate their anticancer activity, which underscores the potential of such derivatives in cancer therapy (Metwally, Abdelrazek, & Eldaly, 2016). Tumosienė et al. (2012) synthesized azole derivatives with demonstrated antibacterial activity against Rhizobium radiobacter, further expanding the utility of these compounds in combating bacterial infections (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).
Chemical Synthesis and Modification
The chemical synthesis and modification of these compounds are crucial for developing new materials and drugs. Mariappan et al. (2016) described the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy, showcasing a metal-free approach with broad substrate scope, which is significant for pharmaceutical synthesis and material science (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).
Future Directions
Given the interesting structural features of this compound and the biological activity of related compounds, it could be a promising candidate for further study. Potential areas of research could include exploring its synthesis, investigating its physical and chemical properties, and testing its biological activity .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, they can act as inhibitors of certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways . For example, they may affect pathways related to inflammation, pain perception, microbial growth, and tumor progression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Given the biological activities associated with thiazole derivatives, the compound could potentially exert effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, or suppressing tumor progression .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-14-21-22(15-18(17)2)29-24(26-21)27(16-20-10-6-7-13-25-20)23(28)12-11-19-8-4-3-5-9-19/h3-10,13-15H,11-12,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFGKIYXLWTZMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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